2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride
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Overview
Description
2-(2,3-Dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C11H13ClO2S It is a sulfonyl chloride derivative of indane, a bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2,3-dihydro-1H-indene with ethane-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the indane moiety can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), bases (pyridine, triethylamine), solvents (dichloromethane, tetrahydrofuran).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in the synthesis of biologically active compounds for studying their effects on various biological systems.
Industrial Applications: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1H-inden-2-yl)ethane-1-sulfonyl chloride: Similar structure but with the sulfonyl chloride group attached to a different position on the indane ring.
2-[2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]ethane-1-sulfonyl chloride: Contains an isoindole moiety instead of an indane moiety.
1-Aminoindan hydrochloride: Contains an amino group instead of a sulfonyl chloride group.
Uniqueness
2-(2,3-Dihydro-1H-inden-1-yl)ethane-1-sulfonyl chloride is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the sulfonyl chloride group makes it a versatile intermediate for the synthesis of various derivatives, while the indane moiety provides a rigid bicyclic framework that can influence the biological activity of the resulting compounds.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c12-15(13,14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSCXYXESZIDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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